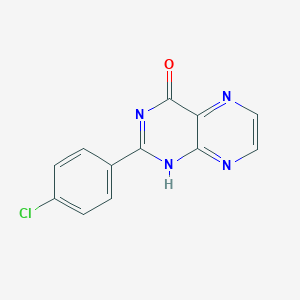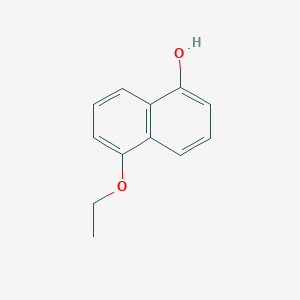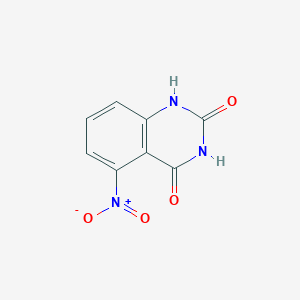![molecular formula C4H4F2O3 B182214 4-Difluoromethyl-[1,3]dioxolan-2-one CAS No. 186098-91-9](/img/structure/B182214.png)
4-Difluoromethyl-[1,3]dioxolan-2-one
Descripción general
Descripción
Synthesis Analysis
4-Fluoro-1,3-dioxolan-2-one can be synthesized using various methods. One approach involves the reaction of trifluoropropylene glycol with phosgene in the presence of a suitable solvent (e.g., MTBE ). The reaction proceeds at around 50°C and yields the desired compound .
Molecular Structure Analysis
The molecular structure of 4-Fluoro-1,3-dioxolan-2-one consists of a five-membered ring containing two oxygen atoms. The fluoromethyl group is attached to one of the ring carbons. You can visualize the structure using the ChemSpider link .
Chemical Reactions Analysis
- Electrolyte Additive in Lithium Ion Batteries : This compound serves as an electrolyte additive in lithium-ion batteries. It contributes to the formation of a thin, smooth, and stable passive solid electrolyte interphase (SEI) layer. This layer enhances cycling efficiency and discharge capacity retention in secondary batteries .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Lithium Battery Materials : A study by Kobayashi et al. (2003) demonstrated the use of 4-Difluoromethyl-[1,3]dioxolan-2-one in lithium-ion battery technology. It was directly fluorinated to produce 4-fluoro-1,3-dioxolan-2-one, anticipated as a lithium-ion secondary battery additive. Further fluorination yielded difluoro derivatives, contributing to battery electrolyte development (Kobayashi et al., 2003).
Electrochemical Fluorination : Suzuki et al. (2001) conducted anodic fluorination of 4-phenylthiomethyl-1,3-dioxolan-2-ones, yielding α-mono- and α,α-difluorinated products. This process was influenced by solvents, temperature, and current densities, highlighting the chemical's utility in creating fluorinated allyl alcohol and diols (Suzuki et al., 2001).
Dielectric Gases for Electrical Insulation : Hösl et al. (2018) explored perfluorinated cyclic ethers, including variants of 4-Difluoromethyl-[1,3]dioxolan-2-one, as dielectric gases for electrical insulation. They demonstrated high critical electric field strength and recommended further research for their use as insulation and refrigerant gases (Hösl et al., 2018).
Organocatalysis in Chemical Synthesis : Hynes et al. (2007) found that 5-aryl-1,3-dioxolan-4-one derivatives, related to 4-Difluoromethyl-[1,3]dioxolan-2-one, were effective in Michael addition reactions to nitro olefins, showing high diastereo- and enantioselectivity. This study underscores the potential of these compounds in organic synthesis (Hynes et al., 2007).
Liquid Crystal Technology : Chen et al. (2015) investigated 1,3-dioxolane-terminated liquid crystals, which showed enhanced positive dielectric anisotropy and birefringence. The introduction of 1,3-dioxolane as a terminal group significantly improved the properties of tolane-liquid crystals, suggesting applications in liquid crystal displays and related technologies (Chen et al., 2015).
Gas Separation Membranes : Okamoto et al. (2014) described the use of perfluoro-dioxolane-based membranes for gas separation, demonstrating superior performance compared to commercial perfluoropolymers. These membranes, including those based on 4-Difluoromethyl-[1,3]dioxolan-2-one, showed high selectivity and permeance for various gas pairs, like H2/CH4 and CO2/CH4 (Okamoto et al., 2014).
Propiedades
IUPAC Name |
4-(difluoromethyl)-1,3-dioxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F2O3/c5-3(6)2-1-8-4(7)9-2/h2-3H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMECTHNQTVQYSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)O1)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Difluoromethyl-[1,3]dioxolan-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,7-dichloro-1H-imidazo[4,5-d]pyridazine](/img/structure/B182131.png)
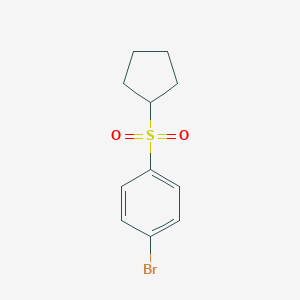
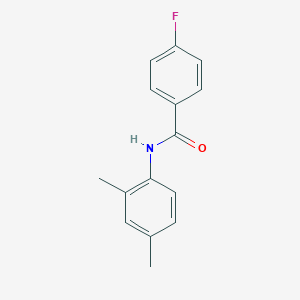
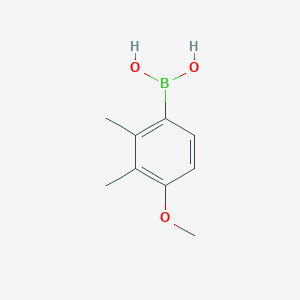
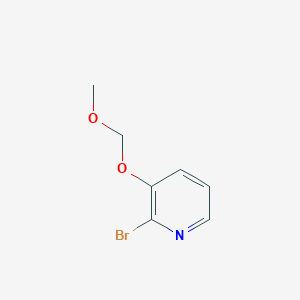
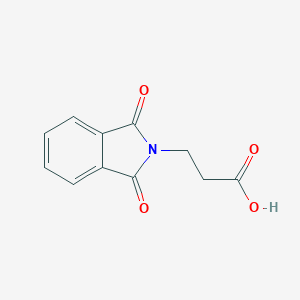
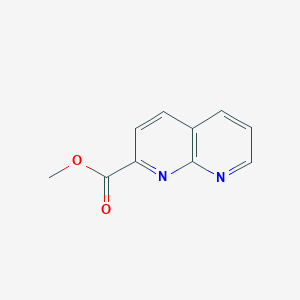
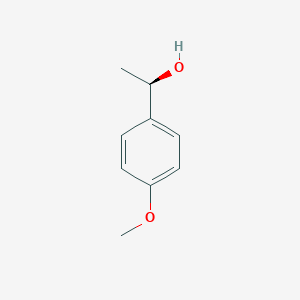
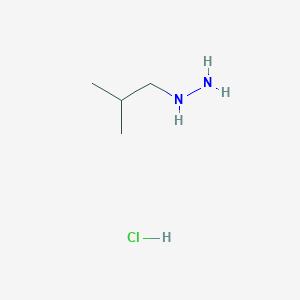
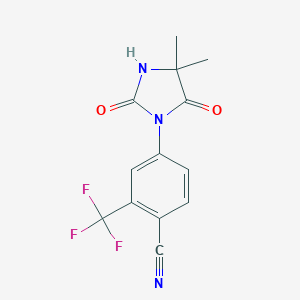
![tert-Butyl 2-[4-(cyanomethyl)phenoxy]acetate](/img/structure/B182149.png)
